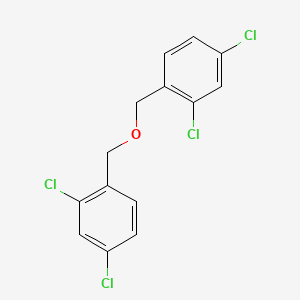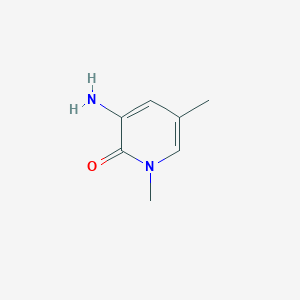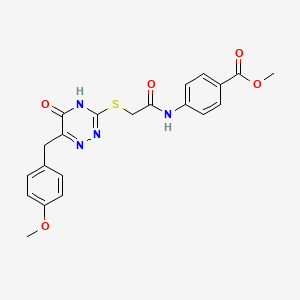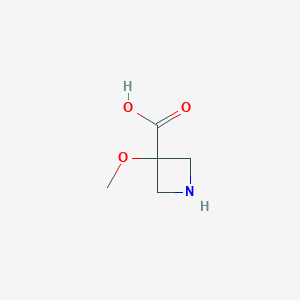
(E)-1-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-3-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)propan-2-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-1-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-3-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)propan-2-ol hydrochloride is a useful research compound. Its molecular formula is C24H32Cl2N2O3 and its molecular weight is 467.43. The purity is usually 95%.
BenchChem offers high-quality (E)-1-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-3-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)propan-2-ol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-1-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-3-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)propan-2-ol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
Research has been conducted on the synthesis and biological activity of 1,4-substituted piperazine derivatives, which share structural similarities with the specified compound. These derivatives have been evaluated for their affinity towards alpha-adrenoceptors, showcasing their potential in exploring receptor binding and antagonistic properties. The synthesis involves various substituted-phenoxyalkyl and bis(substituted-phenoxyethyl) piperazine derivatives, highlighting the importance of the piperazine moiety in binding to alpha-adrenoceptors. The most promising compounds demonstrated significant antagonistic activity in isolated rat aorta, suggesting their potential therapeutic applications in cardiovascular diseases (Marona et al., 2011).
Antidepressant and Neuroprotective Properties
Derivatives of 1,4-substituted piperazines have been synthesized and evaluated for their pharmacological effects, including antidepressant and neuroprotective properties. These compounds have shown significant activity in behavioral and biochemical assays, suggesting their potential in treating neurological disorders. For example, novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine exhibited antidepressant and antianxiety activities in preclinical models, indicating the therapeutic potential of piperazine derivatives in mental health disorders (Kumar et al., 2017).
Antimicrobial Activities
Research on 1,2,4-triazole derivatives, which can be structurally related to the query compound, has demonstrated antimicrobial activities against various microorganisms. These studies highlight the potential of such derivatives in developing new antimicrobial agents. The synthesis of these compounds involves the reaction of ester ethoxycarbonylhydrazones with primary amines, leading to derivatives that possess good to moderate activities against test microorganisms, thereby contributing to the search for new therapeutic options in infectious diseases (Bektaş et al., 2007).
Cardiovascular Effects
Further investigation into 1-substituted pyrrolidin-2-one and pyrrolidine derivatives has revealed their antiarrhythmic and antihypertensive effects. Compounds with a 3-(4-arylpiperazin-1-yl)propyl moiety displayed potent activities in pharmacological assays, suggesting their potential in treating cardiovascular conditions. These effects may be attributed to the compounds' alpha-adrenolytic properties, emphasizing the role of the phenylpiperazine moiety with specific substituents in modulating cardiovascular responses (Malawska et al., 2002).
properties
IUPAC Name |
1-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31ClN2O3.ClH/c1-4-5-19-7-9-23(24(14-19)29-3)30-17-21(28)16-26-10-12-27(13-11-26)22-15-20(25)8-6-18(22)2;/h4-9,14-15,21,28H,10-13,16-17H2,1-3H3;1H/b5-4+; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJWRESBXDSCJLI-FXRZFVDSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC(=C(C=C1)OCC(CN2CCN(CC2)C3=C(C=CC(=C3)Cl)C)O)OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=CC(=C(C=C1)OCC(CN2CCN(CC2)C3=C(C=CC(=C3)Cl)C)O)OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-Chloro-4-nitrophenyl)formamido]-3-methylbutanoic acid](/img/structure/B2521723.png)
![Methyl 4-[4-(2-methoxyphenyl)piperazin-1-yl]-3,5-dinitrobenzoate](/img/structure/B2521724.png)





![1-({4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl}oxy)-2,3-dimethylbenzene](/img/structure/B2521732.png)
![3-[(Diisopropylamino)methyl]-4-methoxybenzaldehyde](/img/structure/B2521737.png)


![(E)-1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(furan-2-yl)prop-2-en-1-one](/img/structure/B2521743.png)
![2,4,5-trimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2521745.png)